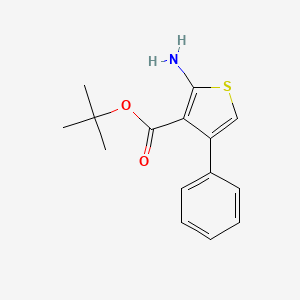

Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.

Méthodes De Préparation

The synthesis of tert-butyl 2-amino-4-phenylthiophene-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and β-keto esters in a transesterification reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Des Réactions Chimiques

Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at the amino or carboxylate groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

While a comprehensive article focusing solely on the applications of "Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate" is unavailable in the search results, some information regarding the applications of thiophene derivatives and related compounds can be gathered.

Thiophene Derivatives: Thiophenes are important building blocks for constructing organic semiconductors, useful in applications such as thin film effect transistors . Additionally, various substituted thiophenes have been synthesized and studied for their antidiabetic and anti-inflammatory properties .

Tert-Butyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: This compound, closely related to the query compound, has the molecular formula C16H19NO2S and a molecular weight of 289.4 g/mol . It is also known by synonyms such as CHEMBL577069 .

2-Aminothiophenes: A base-catalyzed three-component reaction of α-cyanoacetates with chalcones and elemental sulfur can provide access to 2-aminothiophenes . For example, tert-butyl 2-amino-5-benzoyl-4-phenylthiophene-3-carboxylate can be created using this method .

PD-L1 Inhibitor Design: In the search for potent small molecular PD-L1 inhibitors, researchers have designed and synthesized compounds based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety .

Mécanisme D'action

The mechanism of action of tert-butyl 2-amino-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

- Ethyl 2-amino-4-phenylthiophene-3-carboxylate

- Methyl 2-amino-4-phenylthiophene-3-carboxylate

- Propyl 2-amino-4-phenylthiophene-3-carboxylate

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The tert-butyl group in this compound provides unique steric and electronic properties that can influence its behavior in various contexts .

Activité Biologique

Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C15H17N1O2S

Molecular Weight: 273.37 g/mol

Functional Groups: Amino group, carboxylate, thiophene ring

The compound features a thiophene ring substituted with an amino group and a tert-butyl ester, which contribute to its lipophilicity and potential bioactivity.

Research has indicated that compounds similar to this compound may act through various mechanisms, including:

- Allosteric Inhibition: Compounds in the thiophene class have been shown to inhibit enzymatic functions by stabilizing inactive conformations of target proteins. For instance, studies on related compounds reveal that they can inhibit the malarial enzyme aspartate transcarbamoylase (PfATCase) by allosteric mechanisms, thereby blocking substrate binding and activity .

- Antiviral Activity: Thiophene derivatives have demonstrated efficacy against viral entry mechanisms, particularly in inhibiting the Ebola virus glycoprotein (EBOV-GP) interactions with host cell receptors . This suggests that similar compounds could influence viral pathogenesis through competitive inhibition at critical binding sites.

In Vitro Studies

In vitro studies have provided insights into the potency and selectivity of this compound against various biological targets:

| Compound | Target | EC50 (µM) | Selectivity |

|---|---|---|---|

| BDA-04 | PfATCase | 2.4 | High (no cytotoxicity at 100 µM) |

| BDA-14 | PfATCase | 3.4 | High |

| BDA-24 | PfATCase | 2.0 | High |

These results indicate that the compound exhibits low micromolar activity against PfATCase while maintaining a favorable safety profile in human cell lines.

Cytotoxicity Studies

The cytotoxicity of this compound was evaluated using human lymphocyte cultures. The findings revealed no significant cytotoxic effects at concentrations up to 100 µM, suggesting a promising therapeutic window for further development .

Case Studies

- Malaria Treatment: A study focusing on the inhibition of PfATCase demonstrated that thiophene derivatives can effectively reduce parasitic growth in Plasmodium falciparum cultures. The mechanism involved allosteric modulation leading to decreased enzyme activity, providing a potential avenue for malaria treatment .

- Antiviral Applications: In another case study, thiophene derivatives were tested against the Ebola virus using pseudotyped viruses. The results indicated that these compounds could inhibit viral entry by targeting specific protein interactions critical for the virus's lifecycle .

Propriétés

IUPAC Name |

tert-butyl 2-amino-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)12-11(9-19-13(12)16)10-7-5-4-6-8-10/h4-9H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIZETBQENNKCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.